molecular formula C10H9ClO B15279648 Cyclopropanecarbonyl chloride, 2-phenyl-, cis- CAS No. 62624-90-2

Cyclopropanecarbonyl chloride, 2-phenyl-, cis-

Cat. No.: B15279648
CAS No.: 62624-90-2
M. Wt: 180.63 g/mol
InChI Key: SODZBMGDYKEZJG-RKDXNWHRSA-N
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Description

Cis-2-phenylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of cyclopropane, featuring a phenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-2-phenylcyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cis-2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Cis-2-phenylcyclopropanecarboxylic acid+SOCl2Cis-2-phenylcyclopropanecarbonyl chloride+SO2+HCl\text{Cis-2-phenylcyclopropanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{Cis-2-phenylcyclopropanecarbonyl chloride} + \text{SO}_2 + \text{HCl} Cis-2-phenylcyclopropanecarboxylic acid+SOCl2​→Cis-2-phenylcyclopropanecarbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of cis-2-phenylcyclopropanecarbonyl chloride may involve the use of more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cis-2-phenylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, it hydrolyzes to form cis-2-phenylcyclopropanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Water or aqueous base

Major Products

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    Alcohols: Formed from reduction

    Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

Cis-2-phenylcyclopropanecarbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of cis-2-phenylcyclopropanecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent.

Comparison with Similar Compounds

Similar Compounds

  • Trans-2-phenylcyclopropanecarbonyl chloride
  • 2-phenylcyclopropanecarboxylic acid
  • Cyclopropanecarbonyl chloride

Uniqueness

Cis-2-phenylcyclopropanecarbonyl chloride is unique due to its cis-configuration, which can influence its reactivity and the stereochemistry of the products formed. This makes it a valuable compound in stereoselective synthesis and the study of stereochemical effects in chemical reactions.

Properties

CAS No.

62624-90-2

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

(1R,2S)-2-phenylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1

InChI Key

SODZBMGDYKEZJG-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2

Canonical SMILES

C1C(C1C(=O)Cl)C2=CC=CC=C2

Origin of Product

United States

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